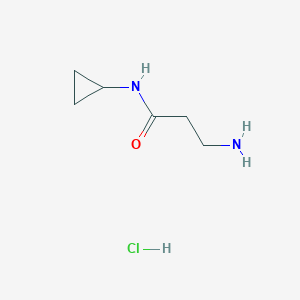
3-amino-N-cyclopropylpropanamidehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-N-cyclopropylpropanamide hydrochloride: is a chemical compound with the molecular formula C6H13ClN2O and a molecular weight of 164.63 g/mol . It is a hydrochloride salt form of 3-amino-N-cyclopropylpropanamide, which is characterized by the presence of an amino group, a cyclopropyl group, and an amide group. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-N-cyclopropylpropanamide hydrochloride typically involves the reaction of cyclopropylamine with acrylonitrile to form 3-cyclopropylpropionitrile. This intermediate is then subjected to hydrogenation in the presence of a catalyst to yield 3-amino-N-cyclopropylpropanamide. Finally, the amide is treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The final product is often purified using recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions: 3-amino-N-cyclopropylpropanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The amide group can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or amines.
Scientific Research Applications
3-amino-N-cyclopropylpropanamide hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-amino-N-cyclopropylpropanamide hydrochloride involves its interaction with specific molecular targets and pathways . The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclopropyl group provides steric hindrance, affecting the compound’s binding affinity and specificity. The amide group can participate in various biochemical reactions, modulating the activity of enzymes and receptors.
Comparison with Similar Compounds
- 3-amino-N-cyclopropylpropanamide
- Cyclopropylamine
- Acrylonitrile
Comparison: 3-amino-N-cyclopropylpropanamide hydrochloride is unique due to the presence of the hydrochloride salt, which enhances its solubility and stability compared to its free base form. The cyclopropyl group imparts rigidity to the molecule, influencing its reactivity and interaction with biological targets. Compared to cyclopropylamine and acrylonitrile, this compound exhibits distinct chemical and biological properties, making it valuable for specific research applications.
Properties
Molecular Formula |
C6H13ClN2O |
|---|---|
Molecular Weight |
164.63 g/mol |
IUPAC Name |
3-amino-N-cyclopropylpropanamide;hydrochloride |
InChI |
InChI=1S/C6H12N2O.ClH/c7-4-3-6(9)8-5-1-2-5;/h5H,1-4,7H2,(H,8,9);1H |
InChI Key |
XTDNYVUVQOATHO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)CCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


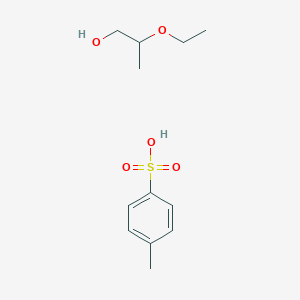
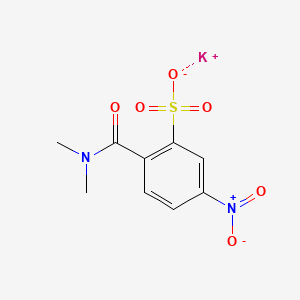
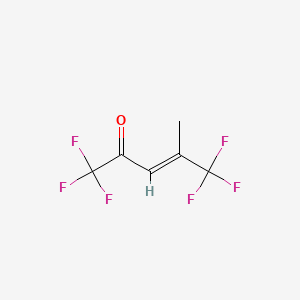
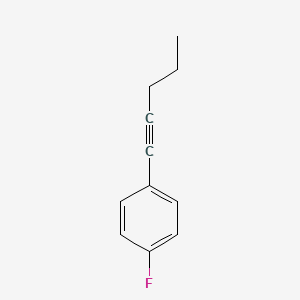
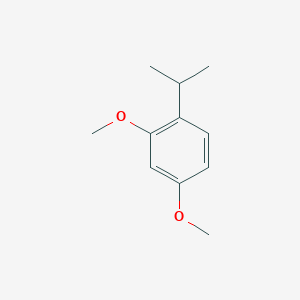

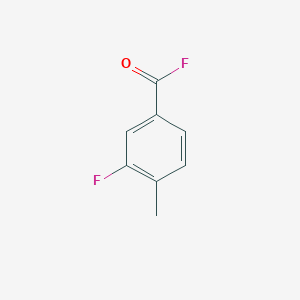
![Disodium;2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)amino]acetate; formaldehyde;2-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfinylamino)acetate; propane](/img/structure/B15289163.png)
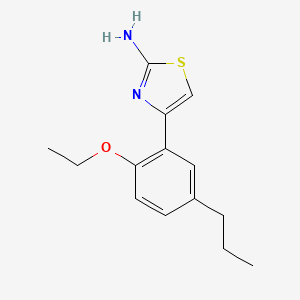
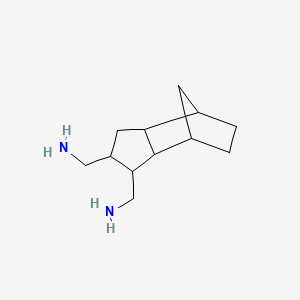

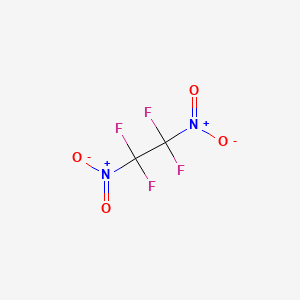
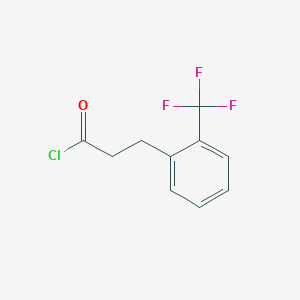
![2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-(diaminomethylideneamino)-N-phenylpentanamide](/img/structure/B15289223.png)
